molecular formula C11H9FN2O2 B11881066 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

Katalognummer: B11881066
Molekulargewicht: 220.20 g/mol
InChI-Schlüssel: GAGKNBIYFAEPAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, fluoro, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 3-chloro-4-fluoroaniline with benzaldehyde and pyruvic acid in ethanol under reflux conditions can yield the desired quinoline derivative. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Aminoquinoline-3-carboxylic acid
  • 5-Fluoroquinoline-3-carboxylic acid
  • 8-Methylquinoline-3-carboxylic acid

Uniqueness

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the combination of amino, fluoro, and methyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C11H9FN2O2

Molekulargewicht

220.20 g/mol

IUPAC-Name

4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16)

InChI-Schlüssel

GAGKNBIYFAEPAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.